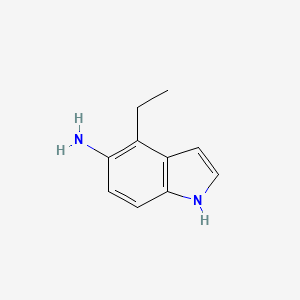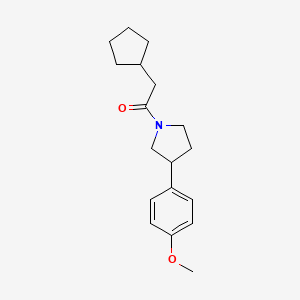
2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been shown to have potential as a therapeutic agent in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Stereospecific Synthesis of Pyrrolidines : Research demonstrates the potential of using sugar-derived enones in 1,3-dipolar cycloaddition reactions to obtain enantiomerically pure pyrrolidines. These compounds are synthesized from common amino acids and aromatic aldehydes, including 4-methoxybenzaldehyde, showing significant diastereo- and regioselectivity (Oliveira Udry, Repetto, & Varela, 2014).
- Solvent Effects on Metal Complexes : Studies on Co(II) complexes of 1-(2-hydroxy-4-methoxyphenyl)ethanone reveal how crystallization solvents influence the molecular stability and geometric configuration of metal complexes, highlighting the contributions of solvent molecules to molecular stability (Patel et al., 2019).
- Metal-free Synthesis of Polysubstituted Pyrroles : An efficient metal-free method for synthesizing polysubstituted pyrrole derivatives using surfactants in aqueous medium has been developed. This process involves intermolecular cycloaddition of substituted 1-phenyl-2-(phenylamino)-ethan-1-one derivatives, including those with 4-methoxyphenyl groups, demonstrating an eco-friendly approach to synthesizing complex pyrroles (Kumar, Rāmānand, & Tadigoppula, 2017).
Material Science and Catalysis
- Palladium(II) Complexes as Catalysts : Research on the palladium(II) complexes of (pyridyl)imine ligands, including those derived from similar ketones, indicates their efficacy as catalysts for methoxycarbonylation of olefins. This suggests potential applications in organic synthesis and industrial processes for producing esters from olefins (Zulu et al., 2020).
Antiviral Research
- Antiviral Activity of Derivatives : Studies on the antiviral properties of certain heterocyclic derivatives, including those related to the target compound, show potential for developing novel antiviral agents. These findings emphasize the importance of exploring the biological activities of synthesized compounds (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Corrosion Inhibition
- Corrosion Inhibition Efficiency : Derivatives of cyclopenta-1,3-diene, structurally similar to the target compound, have been evaluated as corrosion inhibitors for mild steel in HCl solutions. This underscores the potential application of such compounds in protecting metals against corrosion, which is crucial for industrial applications (Eddy & Ita, 2011).
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-21-17-8-6-15(7-9-17)16-10-11-19(13-16)18(20)12-14-4-2-3-5-14/h6-9,14,16H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOOJIVCZIVKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide](/img/structure/B2578286.png)
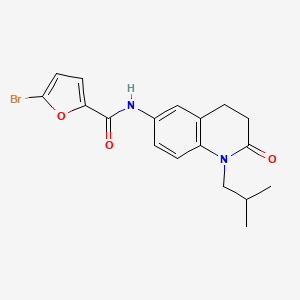
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2578288.png)

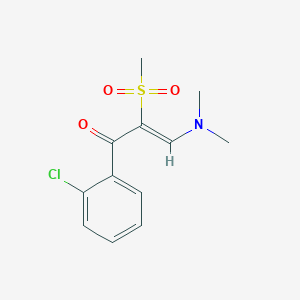
![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B2578292.png)
![N-(3-methoxypropyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2578293.png)

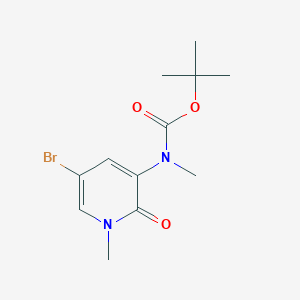
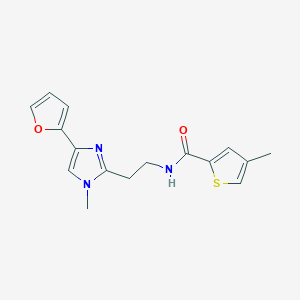
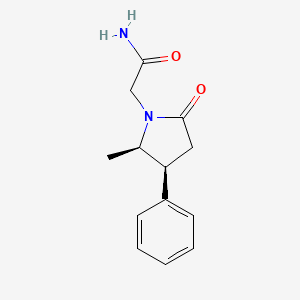
![1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole](/img/structure/B2578303.png)
